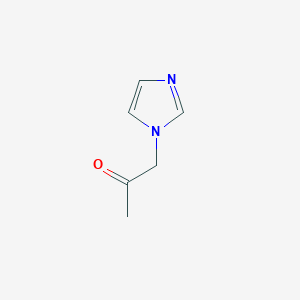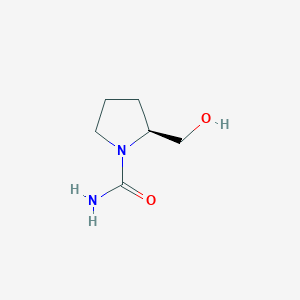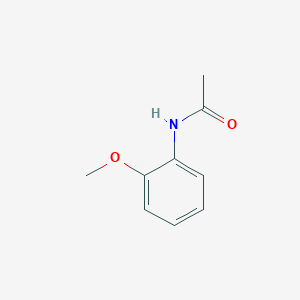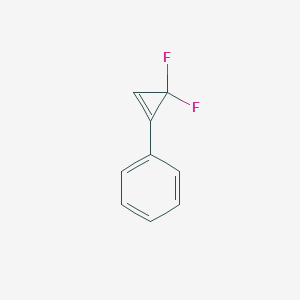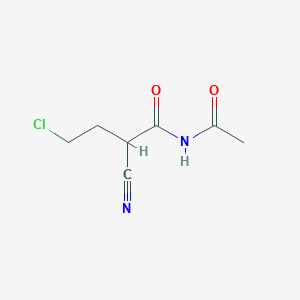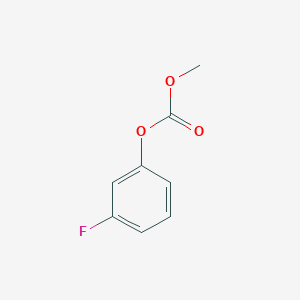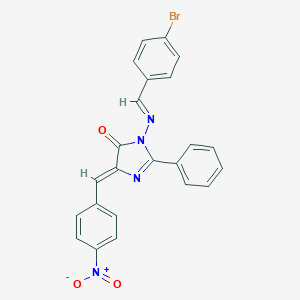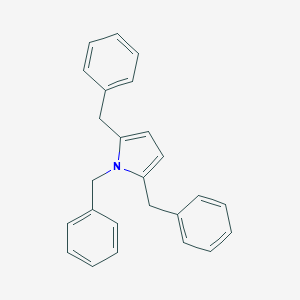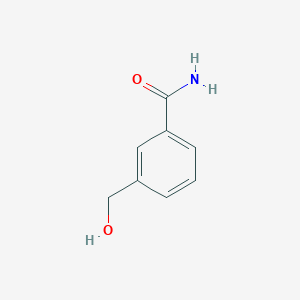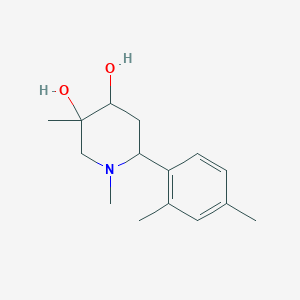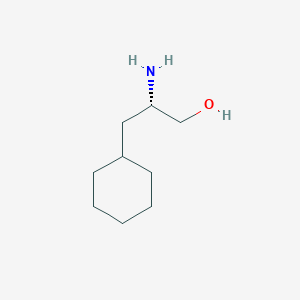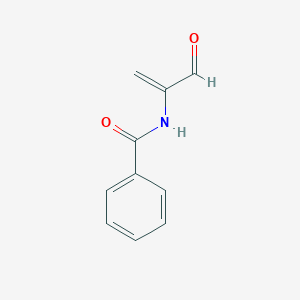![molecular formula C9H8O3 B159749 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran CAS No. 128753-83-3](/img/structure/B159749.png)
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is a complex organic compound known for its unique structural properties It belongs to the class of dioxetanes, which are four-membered ring compounds containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable benzofuran derivative with a peroxide compound, leading to the formation of the dioxetane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, resulting in simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could result in the formation of simpler hydrocarbons or alcohols.
Scientific Research Applications
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dioxetane chemistry.
Biology: The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme mechanisms.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran involves its ability to participate in various chemical reactions. The dioxetane ring can undergo cleavage, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can affect molecular targets and pathways, making the compound useful in studying reaction mechanisms and developing new chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran
- 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto(3,4-b)benzofuran
Uniqueness
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is unique due to its specific structural configuration and the presence of the dioxetane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
128753-83-3 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C9H8O3/c1-9-6-4-2-3-5-7(6)10-8(9)11-12-9/h2-5,8H,1H3 |
InChI Key |
UXPPWWDDJJMMKE-UHFFFAOYSA-N |
SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
Canonical SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
Synonyms |
2A,7B-DIHYDRO-7B-METHYL-1,2-DIOXETO(3,4-B)BENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



